6-Amino-4-nitropyridin-2-ol
CAS No.:
Cat. No.: VC18851981
Molecular Formula: C5H5N3O3
Molecular Weight: 155.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5N3O3 |
|---|---|
| Molecular Weight | 155.11 g/mol |
| IUPAC Name | 6-amino-4-nitro-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C5H5N3O3/c6-4-1-3(8(10)11)2-5(9)7-4/h1-2H,(H3,6,7,9) |
| Standard InChI Key | SMSQPPHJGNHNLY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(NC1=O)N)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
6-Amino-4-nitropyridin-2-ol (molecular formula: C₅H₅N₃O₃) features a pyridine backbone with three functional groups:
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Hydroxyl group (-OH) at position 2: Enhances solubility in polar solvents and participates in hydrogen bonding.
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Nitro group (-NO₂) at position 4: Introduces electron-withdrawing effects, influencing reactivity and stability.
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Amino group (-NH₂) at position 6: Acts as an electron-donating group, moderating the electronic effects of the nitro group.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 155.11 g/mol |
| Density | 1.54 g/cm³ (estimated) |
| Melting Point | 205–210°C (decomposes) |
| Solubility | Moderate in DMSO, aqueous acids |
| pKa (Hydroxyl group) | ~8.2 |
Synthesis Pathways
Nitration of 6-Aminopyridin-2-ol
A common route involves the direct nitration of 6-aminopyridin-2-ol using a nitrating mixture (HNO₃/H₂SO₄). The amino group directs nitration to the para position (C4), yielding 6-amino-4-nitropyridin-2-ol .
Procedure:
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Nitration: 6-Aminopyridin-2-ol (10 g) is dissolved in concentrated sulfuric acid (50 mL) at 0–5°C.
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Addition of HNO₃: Fuming nitric acid (5 mL) is added dropwise while maintaining the temperature below 10°C.
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Reaction Completion: The mixture is stirred at 25°C for 6 hours, poured onto ice, and neutralized with NaHCO₃.
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Isolation: The precipitate is filtered, washed with cold water, and recrystallized from ethanol.
Yield: 65–70% .
Diazotization and Hydrolysis
An alternative method from patent literature involves diazotization of 4-chloro-2-amino-3-nitropyridine followed by hydrolysis :
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Diazotization: 4-Chloro-2-amino-3-nitropyridine is treated with NaNO₂/HCl at 0–5°C.
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Hydrolysis: The intermediate diazonium salt is heated to 60–80°C in water, yielding 4-chloro-3-nitropyridin-2-ol.
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Amination: The chloro group at C4 is replaced with NH₂ via nucleophilic substitution using ammonia under high pressure.
Key Challenges:
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Nitro group stability under amination conditions requires precise temperature control.
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Competing reactions may form byproducts like 6-nitro isomers.
Reactivity and Functionalization
Electrophilic Substitution
The amino group at C6 activates the ring toward electrophilic attack, while the nitro group deactivates it. This duality allows selective functionalization:
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Sulfonation: Occurs at C5 due to the nitro group’s meta-directing effect.
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 6,4-diaminopyridin-2-ol—a precursor for polyamide polymers .
Applications in Pharmaceutical Chemistry
Antibacterial Agents
6-Amino-4-nitropyridin-2-ol derivatives exhibit activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by inhibiting DNA gyrase .
Anticancer Research
In vitro studies show moderate cytotoxicity against HeLa cells (IC₅₀: 50 µM) through ROS-mediated apoptosis.
Industrial and Materials Science Applications
Dye Synthesis
The compound serves as an intermediate for azo dyes, imparting bright yellow-to-orange hues.
Coordination Chemistry
It acts as a bidentate ligand, forming complexes with Cu(II) and Fe(III) for catalytic applications .
Computational Insights
Density Functional Theory (DFT) calculations reveal:
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HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.
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Electrostatic Potential: Negative charge localized at O and N atoms, favoring metal coordination.
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